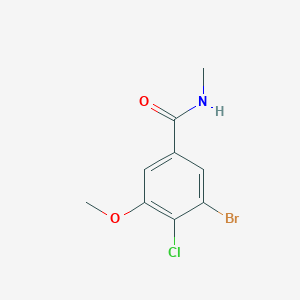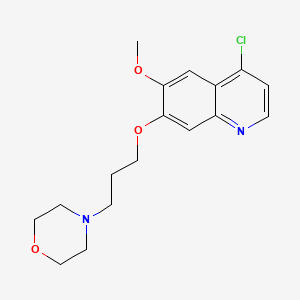
4-(3-((4-氯-6-甲氧基喹啉-7-基)氧基)丙基)吗啉
描述
4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine, also known as 4-CMQPM, is a chemical compound that has been studied for its potential use in scientific research. It is an important tool for scientists, as it is capable of binding to various molecules in a wide range of biological processes. This compound has been studied for its ability to interact with proteins, enzymes, and nucleic acids, and has been found to be useful in a variety of laboratory experiments.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine, also known as 4-Chloro-6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}quinoline:
Antimalarial Research
This compound is structurally related to quinoline derivatives, which are well-known for their antimalarial properties. Researchers are investigating its potential as a novel antimalarial agent, focusing on its ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria .
Anticancer Activity
The compound’s structure suggests it may interact with cellular pathways involved in cancer. Studies are exploring its efficacy in inhibiting the proliferation of cancer cells, particularly in targeting specific cancer cell lines that are resistant to conventional therapies .
Antibacterial Applications
Given its quinoline backbone, this compound is being studied for its antibacterial properties. Researchers are examining its effectiveness against various bacterial strains, including those that are resistant to multiple drugs .
Antiviral Research
The compound is also being evaluated for its potential antiviral activities. Scientists are investigating its ability to inhibit the replication of viruses, including those causing significant human diseases such as influenza and hepatitis .
Neuroprotective Effects
Research is being conducted to assess the neuroprotective properties of this compound. Its potential to protect neurons from oxidative stress and other neurotoxic insults is of particular interest in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Pharmacokinetic Studies
Researchers are also focusing on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. Understanding these properties is crucial for developing it as a therapeutic agent.
These applications highlight the diverse potential of 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine in various fields of scientific research. Each application is being actively explored to harness the compound’s unique properties for therapeutic and clinical use.
Antimalarial Research Anticancer Activity Antibacterial Applications Antiviral Research Neuroprotective Effects : Anti-inflammatory Properties : Antioxidant Activity : Pharmacokinetic Studies
属性
IUPAC Name |
4-[3-(4-chloro-6-methoxyquinolin-7-yl)oxypropyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-21-16-11-13-14(18)3-4-19-15(13)12-17(16)23-8-2-5-20-6-9-22-10-7-20/h3-4,11-12H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBAWPGQHJMVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201589 | |
| Record name | 4-Chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205448-32-4 | |
| Record name | 4-Chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205448-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



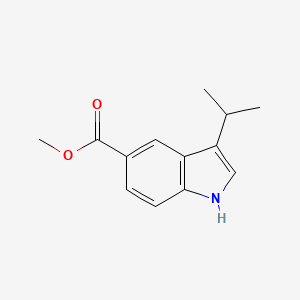
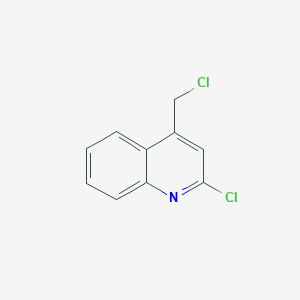
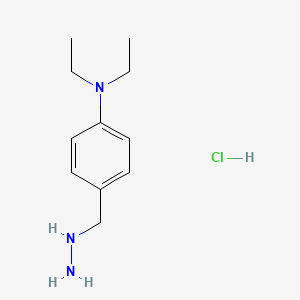
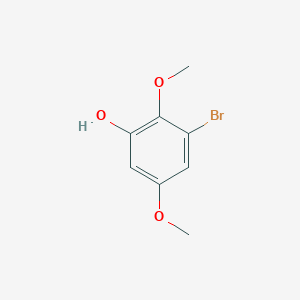


![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)

![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)
![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)

